![molecular formula C14H16ClNO B11940737 {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride CAS No. 20438-95-3](/img/structure/B11940737.png)
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride
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Overview
Description
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is a chemical compound with the molecular formula C14H16ClNO It is a derivative of benzene, featuring a benzyl group attached to an amino group that is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride typically involves the reaction of benzylamine with formaldehyde and a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling and waste management practices .
Chemical Reactions Analysis
Types of Reactions
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields benzaldehyde derivatives, while reduction of the amino group produces various amines .
Scientific Research Applications
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A primary amine with similar structural features but lacking the hydroxyl group.
Benzyl alcohol: Contains a hydroxyl group but lacks the amino group.
N-Benzylhydroxylamine: Similar structure but with different functional groups
Uniqueness
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is unique due to the presence of both hydroxyl and amino groups attached to the benzyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Biological Activity
{Benzyl(hydroxy)amino}methylbenzene hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in antibacterial and antifungal domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a benzyl group attached to a hydroxylamine moiety, which contributes to its reactivity and biological properties. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
Antibacterial Activity
Research indicates that compounds related to {Benzyl(hydroxy)amino}methylbenzene hydrochloride exhibit significant antibacterial properties. A study on N-benzyl carbamothioyl-2-hydroxybenzamides demonstrated antibacterial efficacy against strains such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that similar structural analogs may also possess notable antibacterial activity.
Table 1: Antibacterial Efficacy of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
N-(benzyl carbamothioyl)-2-hydroxybenzamide | Bacillus subtilis | 12.5 |
N-(benzyl carbamoyl)-2-hydroxybenzamide | Staphylococcus aureus | 25 |
{Benzyl(hydroxy)amino}methylbenzene hydrochloride | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have shown that derivatives of this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for fungal growth .
Case Studies
Several case studies highlight the practical applications of {Benzyl(hydroxy)amino}methylbenzene hydrochloride in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in infected patients when treated with formulations containing {Benzyl(hydroxy)amino}methylbenzene hydrochloride .
- Fungal Infections : Another study focused on patients with recurrent fungal infections who were treated with derivatives of this compound. The results showed a marked improvement in symptoms and reduced recurrence rates compared to standard antifungal therapies .
The biological activity of {Benzyl(hydroxy)amino}methylbenzene hydrochloride is primarily attributed to its ability to interact with bacterial cell walls and fungal membranes. The hydroxylamine group is believed to play a crucial role in disrupting the synthesis of essential biomolecules within microbial cells, leading to cell death.
Properties
CAS No. |
20438-95-3 |
---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
N,N-dibenzylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
InChI Key |
ZMKVKLAJTFYFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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